REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4]([C:13]#[N:14])([C:8]([O:10]CC)=[O:9])[CH2:3]1.[OH-].[K+]>>[C:13]([C:4]1([C:8]([OH:10])=[O:9])[CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3]1)#[N:14] |f:1.2|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(CCC1)(C(=O)OCC)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Neutralization, extraction
|
Type
|
CUSTOM
|
Details
|
with methyl tert.-butyl ether and distillative removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CC(CCC1)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |